3-Butenyl chloroformate

CAS No.: 88986-45-2

Cat. No.: VC3840490

Molecular Formula: C5H7ClO2

Molecular Weight: 134.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88986-45-2 |

|---|---|

| Molecular Formula | C5H7ClO2 |

| Molecular Weight | 134.56 g/mol |

| IUPAC Name | but-3-enyl carbonochloridate |

| Standard InChI | InChI=1S/C5H7ClO2/c1-2-3-4-8-5(6)7/h2H,1,3-4H2 |

| Standard InChI Key | KLDLHTWQLPMOGM-UHFFFAOYSA-N |

| SMILES | C=CCCOC(=O)Cl |

| Canonical SMILES | C=CCCOC(=O)Cl |

Introduction

Identification and Structural Characteristics

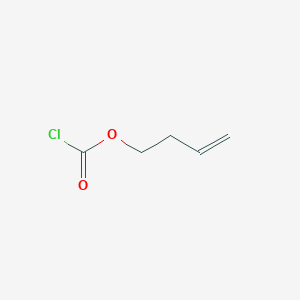

3-Butenyl chloroformate is systematically named but-3-enyl carbonochloridate and is identified by the CAS registry number 88986-45-2 . Its structure consists of a chloroformate group () attached to a 3-butenyl moiety (), with a double bond between the third and fourth carbon atoms. The compound’s SMILES notation is , and its InChIKey is KLDLHTWQLPMOGM-UHFFFAOYSA-N .

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 134.561 g/mol | |

| Exact mass | 134.01291 | |

| Topological polar surface area | 26.3 Ų | |

| LogP (octanol-water) | 3.07 |

The unsaturated butenyl chain introduces reactivity toward addition reactions, while the chloroformate group enables nucleophilic acyl substitutions, making it useful in derivatization and polymer chemistry .

Physical and Chemical Properties

3-Butenyl chloroformate is a colorless to light yellow liquid with a pungent odor, typical of chloroformates . While specific density and boiling point data are unavailable, its physicochemical behavior can be inferred from homologous compounds. For example, butyl chloroformate (CAS 592-34-7) has a boiling point of 142–145°C and a density of 1.08 g/cm³ , suggesting similar properties for 3-butenyl chloroformate.

Predicted Collision Cross Section (CCS)

PubChemLite provides CCS values for various adducts (Table 2), critical for mass spectrometry applications :

Table 2: Predicted Collision Cross Sections

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 135.02074 | 123.0 |

| [M+Na]+ | 157.00268 | 134.4 |

| [M+NH4]+ | 152.04728 | 131.1 |

The compound’s reactivity is dominated by the electrophilic carbonyl carbon, which undergoes hydrolysis in aqueous conditions to release hydrochloric acid and carbon dioxide .

Synthesis and Manufacturing

Synthetic routes to 3-butenyl chloroformate are sparsely documented, but general methods for chloroformate synthesis involve the reaction of alcohols with phosgene () . For instance, alpha-chlorinated chloroformates are produced by treating aldehydes with phosgene in the presence of catalysts like pyridine . Applying this methodology, 3-buten-1-ol could react with phosgene under controlled conditions:

Applications in Industrial and Research Contexts

Chloroformates are widely used as derivatizing agents to enhance the volatility of polar compounds in gas chromatography (GC) . For example, 3-butenyl chloroformate could theoretically convert amines or alcohols into stable, GC-compatible derivatives. A 1998 review noted that methyl and ethyl chloroformates are preferred for amino acid analysis , but unsaturated analogs like 3-butenyl chloroformate may offer unique selectivity in polymer crosslinking due to their double bonds.

In organic synthesis, chloroformates act as acylating agents. The butenyl chain’s unsaturation could facilitate subsequent Diels-Alder reactions, enabling the construction of cyclic or polyfunctional molecules.

| Parameter | 3-Butenyl Chloroformate | Butyl Chloroformate |

|---|---|---|

| Flash point | Not reported | 38°C |

| Autoignition temperature | Not reported | 260°C |

Safety protocols should include PPE (gloves, goggles) and ventilation. Spills require neutralization with alkaline solutions (e.g., sodium bicarbonate) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume